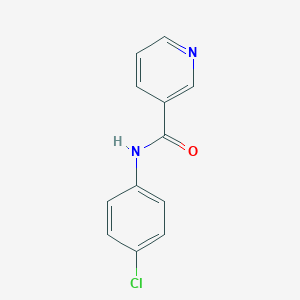

N-(4-chlorophenyl)pyridine-3-carboxamide

Descripción general

Descripción

N-(4-chlorophenyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C12H9ClN2O.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)pyridine-3-carboxamide typically involves the reaction of 4-chloroaniline with pyridine-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chlorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has demonstrated that N-(4-chlorophenyl)pyridine-3-carboxamide and its analogs exhibit significant antibacterial properties, particularly against plant pathogens such as Ralstonia solanacearum, which causes bacterial wilt in tomatoes. A study synthesized novel pyridine-3-carboxamide derivatives, revealing that these compounds not only inhibit the pathogen's growth but also promote the vegetative and reproductive growth of tomato plants. The structure-activity relationship (SAR) indicated that specific substitutions on the compound enhance its antibacterial efficacy .

Anti-inflammatory Properties

In addition to antibacterial effects, this compound derivatives have shown potential as anti-inflammatory agents. A study evaluated a series of these compounds, specifically focusing on their ability to suppress nitric oxide production in macrophage cells. The results indicated that certain derivatives exhibited anti-inflammatory activity comparable to established drugs like leflunomide, suggesting their potential use in treating inflammatory diseases .

Pesticidal and Herbicidal Properties

This compound has been identified as a potential candidate for agricultural applications due to its pesticidal and herbicidal properties. The compound's ability to inhibit plant pathogens positions it as a valuable tool in crop protection strategies against bacterial infections, thereby enhancing crop yield and quality .

Enhancing Plant Growth

Studies have also indicated that certain derivatives of this compound can enhance seed germination and seedling vigor in tomatoes. This dual action—acting as both a growth promoter and a protective agent—highlights its potential utility in sustainable agriculture practices .

Structural Insights and Synthesis

The synthesis of this compound typically involves the reaction between nicotinoyl chloride hydrochloride and 4-chloroaniline in the presence of a base such as triethylamine, yielding high purity products suitable for further biological evaluation . The carboxamide functional group serves as an effective intermolecular connector, facilitating interactions with biological targets.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloropyridine-3-carbonyl chloride: A related compound with similar structural features but different reactivity and applications.

Pyridine-3-carboxamide analogs: These compounds share the pyridine-3-carboxamide core but have different substituents, leading to varied biological activities.

Uniqueness

N-(4-chlorophenyl)pyridine-3-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine-3-carboxamide derivatives and contributes to its specific applications and reactivity .

Actividad Biológica

N-(4-chlorophenyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in oncology and agriculture.

Chemical Structure and Synthesis

This compound features a pyridine core substituted with a 4-chlorophenyl group. This structural modification enhances its biological properties, making it a valuable candidate for drug development. The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with pyridine-3-carboxamide under controlled conditions to yield the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against glioma cell lines. It has been shown to inhibit the growth of glioblastoma cells by targeting key signaling pathways involved in tumor progression:

- Kinase Inhibition : The compound exhibits potent inhibitory activity against AKT2 (PKBβ), a critical kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. In vitro studies revealed an IC50 of approximately 12 μM for AKT2 inhibition, indicating its potential as a therapeutic agent in glioma treatment .

- Cell Viability : this compound demonstrated significant cytotoxic effects on various glioma cell lines, including U87MG and U251, while showing reduced toxicity towards non-cancerous cells. This selectivity is crucial for minimizing side effects in patients .

Agricultural Applications

Beyond its anticancer properties, this compound also exhibits significant activity against plant pathogens. Specifically, it enhances disease resistance in tomato plants infected by Ralstonia solanacearum , a bacterium responsible for bacterial wilt. The compound's mode of action involves:

- Pathogen Inhibition : It interacts with the pathogen's biochemical pathways, potentially disrupting essential processes required for bacterial growth and virulence.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Anticancer | U87MG (glioma) | 12 | High |

| Anticancer | U251 (glioma) | 14 | High |

| Pathogen Resistance | Ralstonia solanacearum | Not specified | Effective |

Case Study: Anti-Glioma Activity

In a study evaluating various compounds for their anti-glioma properties, this compound was identified as one of the most promising candidates. It not only inhibited cell proliferation but also induced apoptosis in glioblastoma cells through the activation of pro-apoptotic pathways. The study emphasized that this compound could serve as a lead structure for developing new anticancer therapies targeting gliomas .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHINZWOAWHEUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877071 | |

| Record name | 4'-Chloronicotinanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14621-03-5 | |

| Record name | 3-Pyridinecarboxamide, N-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014621035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the coordination behavior of N-(4-chlorophenyl)pyridine-3-carboxamide with silver(I)?

A1: The research paper describes the crystal structure of a silver(I) complex containing this compound. In this complex, two molecules of this compound act as ligands, each coordinating to the silver(I) ion through a nitrogen atom from their pyridine rings []. This results in a nearly linear geometry around the silver ion [].

Q2: What intermolecular interactions stabilize the crystal structure of the silver(I) complex?

A2: The crystal structure of the complex is stabilized by a network of intermolecular interactions. These include hydrogen bonds between nitrogen-bound hydrogen atoms (N—H) and oxygen atoms (O), carbon-bound hydrogen atoms (C—H) and oxygen atoms (O), and carbon-bound hydrogen atoms (C—H) and chlorine atoms (Cl) []. Additionally, π–π stacking interactions between the pyridyl and benzene rings of neighboring molecules contribute to the stability of the crystal lattice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.